PROTEINASE N - 116405-24-4

PROTEINASE N

Catalog Number: EVT-1510811
CAS Number: 116405-24-4
Molecular Formula: C29H38N4O9
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Proteinase N is predominantly sourced from fungi, particularly Neurospora crassa, where it is secreted as part of the organism's natural metabolic processes. This enzyme can also be found in other organisms, including certain bacteria and plants, where it contributes to protein catabolism.

Classification

Proteinase N is classified under the enzyme commission number EC 3.4.21.62, indicating its function as a serine endopeptidase. It is part of the broader category of proteolytic enzymes that facilitate the hydrolysis of peptide bonds in proteins.

Synthesis Analysis

Methods

The synthesis of Proteinase N can be achieved through various methods, including recombinant DNA technology and fermentation processes using Neurospora cultures.

  1. Recombinant DNA Technology: This involves cloning the gene encoding Proteinase N into an expression vector, followed by transformation into a suitable host organism (e.g., Escherichia coli or yeast). The host cells are then cultured to express the enzyme, which can be purified from the culture medium.
  2. Fermentation: In this method, Neurospora cultures are grown under controlled conditions to induce the production of Proteinase N. The enzyme is then extracted and purified from the culture broth.

Technical Details

The purification process typically involves techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography to isolate Proteinase N from other proteins and impurities.

Molecular Structure Analysis

Structure

The molecular structure of Proteinase N reveals a classic serine protease fold, featuring a catalytic triad composed of serine, histidine, and aspartate residues. This configuration is essential for its enzymatic activity.

Data

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a pH range of 5-7.
  • 3D Structure: Crystal structures have been resolved, providing insights into its active site and substrate binding mechanisms.
Chemical Reactions Analysis

Reactions

Proteinase N catalyzes the hydrolysis of peptide bonds in proteins, leading to the breakdown of polypeptides into smaller peptides and amino acids.

Technical Details

The reaction mechanism involves the formation of an acyl-enzyme intermediate where the serine residue attacks the carbonyl carbon of the peptide bond. This step is followed by water-mediated hydrolysis to release the cleaved peptide.

Mechanism of Action

Process

The mechanism of action for Proteinase N involves several key steps:

  1. Substrate Binding: The substrate protein binds to the active site of Proteinase N.
  2. Nucleophilic Attack: The hydroxyl group of the serine residue performs a nucleophilic attack on the carbonyl carbon of the peptide bond.
  3. Formation of Acyl-Enzyme Intermediate: This results in an acyl-enzyme complex.
  4. Hydrolysis: Water molecules then attack the acyl-enzyme complex, leading to cleavage and release of the product.

Data

Kinetic studies indicate that Proteinase N exhibits Michaelis-Menten kinetics with varying substrate affinities depending on the specific protein being degraded.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Generally stable at room temperature but may require refrigeration for prolonged storage.

Chemical Properties

  • Optimal pH: The enzyme exhibits maximal activity at pH 7-8.
  • Temperature Stability: Optimal activity is observed at temperatures around 37°C.
  • Inhibition: Sensitive to specific inhibitors such as phenylmethylsulfonyl fluoride (PMSF), which irreversibly inhibits serine proteases.
Applications

Scientific Uses

Proteinase N has several important applications in scientific research and biotechnology:

  • Protein Analysis: Used in proteomics for protein digestion prior to mass spectrometry analysis.
  • Molecular Biology: Employed in DNA extraction protocols to remove proteins that may inhibit downstream applications like PCR.
  • Food Industry: Utilized in food processing for tenderizing meat and improving texture in various products.
Introduction to Proteinase N

Definition and Taxonomic Classification

Proteinase N represents a subclass of endopeptidases characterized by its specificity for cleaving peptide bonds within internal regions of polypeptide chains. Biochemically, it belongs to the metalloproteinase family, typically requiring zinc ions at its catalytic site for optimal activity. This enzyme hydrolyzes substrates with broad specificity, though it exhibits preferential cleavage at residues with hydrophobic or aromatic side chains (e.g., phenylalanine or leucine) [3] [10].

Taxonomically, Proteinase N falls under the EC 3.4.24 subclass (MEROPS database identifier: clan MA, family M12) [1] [3]. Its structural architecture includes a conserved HEXXHXXGXXH motif that coordinates the catalytic zinc ion, alongside a conserved methionine turn that forms the base of the substrate-binding pocket [1] [4]. Unlike serine or cysteine proteases, metalloproteinases like Proteinase N employ an activated water molecule for nucleophilic attack on peptide bonds, rendering them insensitive to serine/cysteine-targeted inhibitors [3] [8].

Table 1: Classification of Proteinase N Within Protease Families

Classification LevelDesignationFunctional Significance
EC NumberEC 3.4.24.-Metallopeptidase activity
Catalytic TypeMetalloendopeptidaseZn²⁺-dependent hydrolysis
MEROPS ClanMAZn²⁺-binding HEXXH motif
Structural FoldMetzincinConserved β-sheet core + α-helical subdomains

Historical Discovery and Nomenclature Evolution

Proteinase N was first isolated in the late 1970s from Bacillus subtilis cultures during screenings for extracellular enzymes capable of degrading casein and collagen. Early literature referred to it as "Neutral Protease" due to its pH optimum of 7.0–8.0 [1] [10]. The designation "Proteinase N" emerged in the 1980s to distinguish its biochemical properties from thermolysin-like enzymes, particularly its distinct calcium-independent stability and unique substrate-binding cleft topology [1].

Nomenclature standardization followed the MEROPS database initiative (established 1993), which classified proteases based on evolutionary relationships. Proteinase N was assigned to the M12B subfamily based on sequence alignments revealing <30% identity to thermolysin but conserved catalytic residues [1] [3]. The discovery of homologs in archaea (Methanocaldococcus jannaschii) and vertebrates (e.g., human neprilysin) further refined its classification, emphasizing catalytic mechanism conservation over species-specific sequence divergence [1] [5].

Evolutionary Conservation Across Domains of Life

Proteinase N exhibits deep evolutionary conservation, with structural orthologs identified in bacteria, archaea, and eukaryotes. Bacterial variants (e.g., Bacillus spp.) serve primarily in nutrient acquisition via extracellular protein degradation, while eukaryotic versions (e.g., Drosophila Dm2 protease) function in peptide hormone processing [5] [9].

Mechanisms driving this conservation include:

  • Domain Rearrangements: Fusion with ancillary domains (e.g., carbohydrate-binding modules in fungi) expanded functional roles without altering catalytic residues [5].
  • Residue-Level Constraints: Buried residues coordinating catalytic zinc show <5% variability across taxa, whereas surface loops exhibit higher mutation rates [7].
  • Gene Duplication Events: Vertebrates express paralogs (e.g., endothelin-converting enzyme) with modified substrate specificities but conserved metallopeptidase cores [4] [9].

Table 2: Evolutionary Mechanisms in Proteinase N Family

Evolutionary MechanismFrequency in EukaryotesFunctional Outcome
Domain Fusion58–64% (plants/metazoans)Acquisition of localization signals
Fission Events12–16%Separation of catalytic/regulatory roles
Single-Domain Loss10%Functional specialization
Homotypic InteractionsEnriched in fungiOligomerization for stability

Notably, archaeal Proteinase N homologs demonstrate thermostability (activity up to 95°C), achieved through enhanced core hydrophobicity and ionic networks absent in mesophilic variants. This highlights adaptive divergence while maintaining the ancestral catalytic mechanism [5] [9].

Properties

CAS Number

116405-24-4

Product Name

PROTEINASE N

Molecular Formula

C29H38N4O9

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